1-ethenyl-4-propylpyrrolidin-2-one
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Overview
Description
1-Ethenyl-4-propylpyrrolidin-2-one (EPP) is an organic compound that has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry. It is a cyclic amide derived from the amino acid, L-proline, and is a structural analog of the neurotransmitter, gamma-aminobutyric acid (GABA). EPP has been used as a synthetic intermediate in the production of pharmaceuticals and as a research tool in laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-ethenyl-4-propylpyrrolidin-2-one involves the reaction of propylamine with ethyl acetoacetate to form 4-propylpyrrolidin-2-one, which is then reacted with acetic anhydride and sodium acetate to form 1-acetyl-4-propylpyrrolidin-2-one. The final step involves the reaction of 1-acetyl-4-propylpyrrolidin-2-one with acetaldehyde in the presence of sodium ethoxide to form 1-ethenyl-4-propylpyrrolidin-2-one.
Starting Materials
Propylamine, 1 equivalent,
Ethyl acetoacetate, 1 equivalent,
Acetic anhydride, 1.5 equivalents,
Sodium acetate, 1.5 equivalents,
Acetaldehyde, 1 equivalent,
Sodium ethoxide, 1.5 equivalents,
Reaction
Propylamine is reacted with ethyl acetoacetate in the presence of a catalytic amount of piperidine to form 4-propylpyrrolidin-2-one., Propylamine, 1 equivalent, Ethyl acetoacetate, 1 equivalent, Piperidine, catalytic amount.
4-Propylpyrrolidin-2-one is reacted with acetic anhydride and sodium acetate in acetic acid to form 1-acetyl-4-propylpyrrolidin-2-one., 4-Propylpyrrolidin-2-one, 1 equivalent, Acetic anhydride, 1.5 equivalents, Sodium acetate, 1.5 equivalents, Acetic acid, solvent.
1-Acetyl-4-propylpyrrolidin-2-one is reacted with acetaldehyde in the presence of sodium ethoxide to form 1-ethenyl-4-propylpyrrolidin-2-one., 1-Acetyl-4-propylpyrrolidin-2-one, 1 equivalent, Acetaldehyde, 1 equivalent, Sodium ethoxide, 1.5 equivalents.
Scientific Research Applications
1-ethenyl-4-propylpyrrolidin-2-one has been studied for its potential applications in medicine, chemistry, and biochemistry. It has been used as a synthetic intermediate in the production of pharmaceuticals and as a research tool in laboratory experiments. In particular, 1-ethenyl-4-propylpyrrolidin-2-one has been used as a tool to study the pharmacokinetics and pharmacodynamics of GABA in the brain. Furthermore, 1-ethenyl-4-propylpyrrolidin-2-one has been used to study the effects of GABA on the nervous system, as well as its potential therapeutic applications in the treatment of anxiety, seizures, and depression.
Mechanism Of Action
The mechanism of action of 1-ethenyl-4-propylpyrrolidin-2-one is not yet fully understood. However, it is believed that 1-ethenyl-4-propylpyrrolidin-2-one functions as an agonist of the GABA-A receptor, which is a type of neurotransmitter receptor found in the brain. By binding to this receptor, 1-ethenyl-4-propylpyrrolidin-2-one is thought to increase the activity of GABA in the brain, resulting in a sedative effect. Additionally, 1-ethenyl-4-propylpyrrolidin-2-one is thought to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine and norepinephrine, which can have a calming effect.
Biochemical And Physiological Effects
1-ethenyl-4-propylpyrrolidin-2-one has been shown to have a sedative effect on the central nervous system, resulting in a decrease in anxiety, seizures, and depression-like symptoms. Additionally, 1-ethenyl-4-propylpyrrolidin-2-one has been shown to reduce inflammation and pain, as well as to have an anti-inflammatory effect on the body. Furthermore, 1-ethenyl-4-propylpyrrolidin-2-one has been shown to have an immunomodulatory effect, which can be beneficial in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
The main advantage of using 1-ethenyl-4-propylpyrrolidin-2-one in laboratory experiments is its low cost and ease of synthesis. Additionally, 1-ethenyl-4-propylpyrrolidin-2-one is relatively non-toxic and has a relatively high solubility in water, making it suitable for use in a variety of laboratory applications. However, 1-ethenyl-4-propylpyrrolidin-2-one is not very stable and can degrade over time, making it unsuitable for long-term storage. Additionally, 1-ethenyl-4-propylpyrrolidin-2-one is not very soluble in organic solvents, making it difficult to use in certain experiments.
Future Directions
For the use of 1-ethenyl-4-propylpyrrolidin-2-one include further research into its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications in the treatment of anxiety, seizures, and depression. Additionally, further research into the mechanism of action of 1-ethenyl-4-propylpyrrolidin-2-one, as well as its biochemical and physiological effects, could provide insight into its potential therapeutic uses. Furthermore, research into the stability and solubility of 1-ethenyl-4-propylpyrrolidin-2-one could lead to the development of more stable and soluble forms of the compound, which could be beneficial for use in laboratory experiments. Finally, research into the use of 1-ethenyl-4-propylpyrrolidin-2-one as a synthetic intermediate for the production of pharmaceuticals could lead to the development of more efficient and cost-effective methods of synthesis.
properties
IUPAC Name |
1-ethenyl-4-propylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-5-8-6-9(11)10(4-2)7-8/h4,8H,2-3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBGFFRWZFQSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenyl-4-propylpyrrolidin-2-one |
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